molecular formula C15H31ClN2O4 B557218 H-Lys(Boc)-OtBu.HCl CAS No. 13288-57-8

H-Lys(Boc)-OtBu.HCl

Cat. No.: B557218
CAS No.: 13288-57-8
M. Wt: 338.87 g/mol
InChI Key: TZBPQINFXPIRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Boc)-OtBu.HCl: Nε-Boc-L-lysine tert-butyl ester hydrochloride , is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

The primary target of H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine, is histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

this compound interacts with its targets, the HDACs, by providing a lysine residue that can be deacetylated . This interaction leads to changes in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs, facilitated by this compound, plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

The pharmacokinetics of H-Lys(Boc)-OtBuIt is known that the compound is commonly used in solution phase peptide synthesis , suggesting that it may have good solubility in certain solvents

Result of Action

The result of the action of this compound is the deacetylation of lysine residues in histone and nonhistone proteins . This can lead to changes in the conformation and/or activity of these proteins, affecting various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound is recommended to be stored at temperatures between 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-Lys(Boc)-OtBu.HCl involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBPQINFXPIRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13288-57-8
Record name NSC164053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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